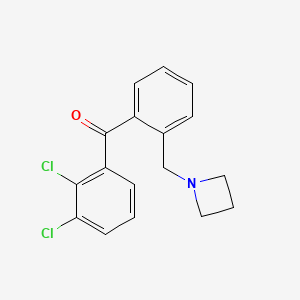

2'-Azetidinomethyl-2,3-dichlorobenzophenone

描述

2'-Azetidinomethyl-2,3-dichlorobenzophenone is a substituted benzophenone derivative characterized by a dichlorophenyl group at the 2,3-positions and an azetidinomethyl moiety at the 2'-position. Azetidine, a four-membered saturated heterocyclic amine, introduces unique steric and electronic properties to the compound.

属性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-8-3-7-14(16(15)19)17(21)13-6-2-1-5-12(13)11-20-9-4-10-20/h1-3,5-8H,4,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEZZARQTKEDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643724 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-21-0 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2’-Azetidinomethyl-2,3-dichlorobenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core, which can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Chlorine Substituents: The benzophenone core is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.

Azetidine Ring Formation: The final step involves the formation of the azetidine ring.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .

化学反应分析

2’-Azetidinomethyl-2,3-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2’-Azetidinomethyl-2,3-dichlorobenzophenone has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

作用机制

The mechanism of action of 2’-Azetidinomethyl-2,3-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the dichlorobenzophenone core contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 2'-Azetidinomethyl-2,3-dichlorobenzophenone with key analogs, focusing on molecular structure, physicochemical properties, and reactivity.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Differences: Substituent Position: The acetoxy analogs () feature ester groups at positions 2 or 3, whereas the azetidinomethyl group in the target compound introduces a basic nitrogen atom. Chlorination Pattern: Compared to 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone , the target compound’s 2,3-dichloro configuration may enhance steric hindrance, affecting binding interactions in biological systems.

Physicochemical Properties: Molecular Weight: The azetidinomethyl group increases molecular weight (~314 vs. Boiling Point/Density: Acetoxy analogs exhibit high boiling points (~452°C) and densities (~1.349 g/cm³) due to polar ester groups , while the azetidine derivative’s boiling point remains uncharacterized but may be lower due to reduced polarity.

Reactivity and Stability: Hydrogen Bonding: The azetidine nitrogen can act as a hydrogen bond donor, contrasting with the acetoxy group’s hydrogen bond acceptor role. This property may enhance crystallinity or stability in solid-state forms, as seen in related dichloroacetamide derivatives . Acid-Base Behavior: The hydrochloride salt of 2-(2,3-dichlorophenyl)azetidine demonstrates the azetidine group’s basicity, suggesting that the target compound could form stable salts for improved bioavailability.

Synthetic Considerations: Substituted benzophenones are typically synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution . The azetidinomethyl group’s introduction may require specialized reagents (e.g., azetidine derivatives) or protective strategies to avoid side reactions with electrophilic sites.

Research Implications and Limitations

生物活性

2'-Azetidinomethyl-2,3-dichlorobenzophenone (CAS No. 898755-21-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14Cl2N2O, with a molecular weight of 305.19 g/mol. The compound features a dichlorobenzophenone backbone with an azetidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzophenone derivatives can inhibit the growth of various bacteria and fungi. In particular, the dichlorobenzophenone structure is known for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. The presence of chlorinated aromatic rings enhances the ability to scavenge free radicals. In vitro assays have demonstrated that similar compounds can reduce oxidative stress markers, indicating potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

Inflammation-related diseases are a major area of interest in drug development. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as arthritis and other inflammatory disorders .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.

- Antioxidant Activity : Scavenging of reactive oxygen species (ROS) and modulation of antioxidant enzyme activities.

- Anti-inflammatory Response : Inhibition of nuclear factor kappa B (NF-kB) signaling pathways and reduction of inflammatory cytokine production.

Case Studies

- Antimicrobial Efficacy : A study conducted by Aziz ur-Rehman et al. (2021) synthesized various oxadiazole derivatives, including those related to benzophenones, and evaluated their antibacterial activities. The results indicated promising activity against several pathogenic strains .

- Antioxidant Evaluation : Research published in the Journal of Pharmaceutical Sciences demonstrated that compounds with similar structures significantly decreased lipid peroxidation in cellular models, suggesting their potential as protective agents against oxidative stress .

- Inflammation Model Studies : In vivo studies using animal models have shown that certain benzophenone derivatives can significantly reduce paw edema induced by carrageenan, highlighting their anti-inflammatory potential .

Data Summary Table

| Property | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Antioxidant | Reduces oxidative stress markers |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Mechanism | Disruption of membranes, ROS scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。